molecular formula C16H18F3N3O3 B11309118 N-tert-butyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-tert-butyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11309118
M. Wt: 357.33 g/mol
InChI Key: SEOCAZFUILEZDA-UHFFFAOYSA-N
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Description

N-(2-METHYL-2-PROPANYL)-2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-2-PROPANYL)-2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Construction of the dioxino ring through cyclization reactions.
  • Attachment of the acetamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Using high-purity reagents and solvents.
  • Controlling reaction temperature and time.
  • Employing catalysts to enhance reaction rates.
  • Implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-2-PROPANYL)-2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-2-PROPANYL)-2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, known for their unique chemical properties.

    Acetamide Derivatives: Compounds with the acetamide functional group, often used in medicinal chemistry.

Uniqueness

N-(2-METHYL-2-PROPANYL)-2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H18F3N3O3

Molecular Weight

357.33 g/mol

IUPAC Name

N-tert-butyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C16H18F3N3O3/c1-15(2,3)21-13(23)8-22-10-7-12-11(24-4-5-25-12)6-9(10)20-14(22)16(17,18)19/h6-7H,4-5,8H2,1-3H3,(H,21,23)

InChI Key

SEOCAZFUILEZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC3=C(C=C2N=C1C(F)(F)F)OCCO3

Origin of Product

United States

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